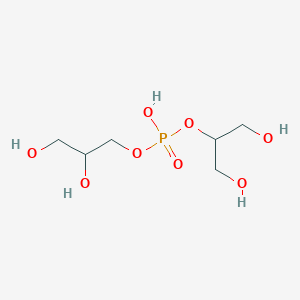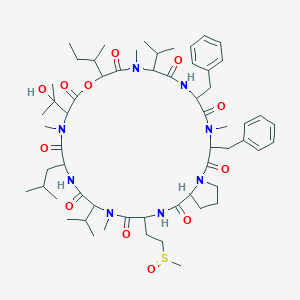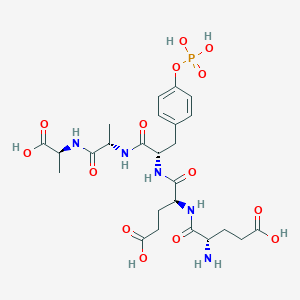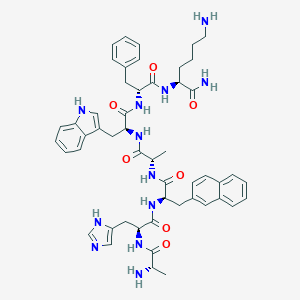
6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol is a natural compound that has been of great interest to researchers due to its potential therapeutic properties. This compound is found in the roots of Rehmannia glutinosa, a plant that has been used in traditional Chinese medicine for centuries. In recent years, there has been a growing body of scientific research exploring the potential benefits of 6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol, which has led to increased interest in this compound.
Wissenschaftliche Forschungsanwendungen
Hepatoprotective and Nephroprotective Activity
Research on acylated iridoid glycosides, including variants of 6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol, has indicated significant hepatoprotective and nephroprotective activities. In a study by Abdel-Kader and Alqasoumi (2021), compounds including 6-O-α-L(2″-acetyl, 3″,4″-di-O-trans-cinnamoyl) rhamnopyranosyl-6′-acetyl catalpol demonstrated promising protection of liver and kidney tissues against induced toxicity in experimental animals. This research highlights the potential therapeutic applications of such compounds in managing liver and kidney health issues (Abdel-Kader & Alqasoumi, 2021).
Wound Healing Properties
Another significant application of acylated iridoid glycosides, including 6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol, is in wound healing. Stevenson et al. (2002) isolated such compounds from Scrophularia nodosa and found that they stimulate the growth of human dermal fibroblasts in vitro. This suggests that these compounds could contribute to the healing of wounds, aligning with the ethnobotanical use of the plant for healing purposes (Stevenson et al., 2002).
Neuroprotective Properties
Recent studies have explored the neuroprotective properties of iridoid glycosides. A 2020 study investigated compounds from Scrophularia amplexicaulis, including 6-O-α-L (3"-O- trans, 4"-O- trans cinnamoyl)-rhamnopyranosyl catalpol, for their cholinesterase inhibition and antioxidant activities. The results indicated moderate inhibitory effects on cholinesterase, suggesting potential applications in neurodegenerative conditions like Alzheimer's disease (Author et al., 2020).
Antioxidant Activity
These glycosides also show promising antioxidant activity. A study by Emam (2010) found that various iridoid glycosides, including 6-O-(�-L-rhamnopyranopranos yl)-catalpol, exhibit antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases (Emam, 2010).
Antiangiogenic Properties
Compounds like 6-O-α-l-(3″-O-p-Methoxycinnamoyl-4″-O-acetyl)rhamnopyranosyl catalpol have shown significant antiangiogenic activity in both zebrafish embryos and chick chorioallantoic membrane assays. This suggests potential applications in treating diseases where angiogenesis plays a critical role, such as cancer (Iannuzzi et al., 2019).
Eigenschaften
CAS-Nummer |
148000-43-5 |
|---|---|
Produktname |
6-O-((2'',4''-Di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol |
Molekularformel |
C34H42O17 |
Molekulargewicht |
722.7 g/mol |
IUPAC-Name |
[3,5-diacetyloxy-2-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C34H42O17/c1-15-26(45-16(2)37)28(48-21(39)10-9-18-7-5-4-6-8-18)29(46-17(3)38)33(44-15)49-27-19-11-12-43-31(22(19)34(14-36)30(27)51-34)50-32-25(42)24(41)23(40)20(13-35)47-32/h4-12,15,19-20,22-33,35-36,40-42H,13-14H2,1-3H3/b10-9+ |
InChI-Schlüssel |
XTDOKCBBQODVJW-MDZDMXLPSA-N |
Isomerische SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C |
Synonyme |
6-O-((2'',4''-di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol scropolioside D scropoloside-D2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



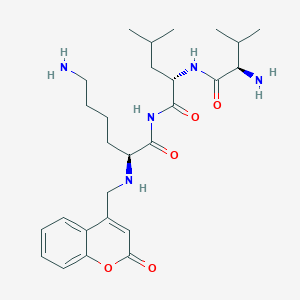
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)
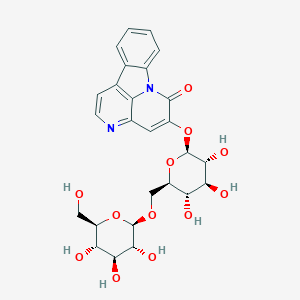
![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B234729.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)
